Cas no 18031-97-5 (6-Phenylfuro2,3-dpyrimidin-4-amine)

6-Phenylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a fused furopyrimidine core with a phenyl substituent at the 6-position and an amine group at the 4-position. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for kinase inhibitors or other biologically active molecules. Its rigid aromatic framework enhances binding affinity and selectivity in target interactions. The compound’s synthetic versatility allows for further functionalization, making it valuable for structure-activity relationship studies. High purity and well-defined characterization ensure reliability in research applications. Its stability under standard conditions facilitates handling and storage in laboratory settings.
6-Phenylfuro2,3-dpyrimidin-4-amine structure
18031-97-5 structure
Product Name:6-Phenylfuro2,3-dpyrimidin-4-amine
CAS No:18031-97-5
MF:C12H9N3O
MW:211.219362020493
CID:1371150
PubChem ID:696524
Update Time:2025-05-20

6-Phenylfuro2,3-dpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • Furo[2,3-d]pyrimidin-4-amine, 6-phenyl-
    • 4-amino-6-phenylfuro[2,3-d]pyrimidine
    • 6-phenylfuro[2,3-d]pyrimidin-4-amine
    • CS-0328476
    • CCG-20054
    • ALBB-027431
    • DB-341888
    • AB08249
    • AKOS001659139
    • EU-0077692
    • MFCD01096907
    • Oprea1_071829
    • LS-09442
    • SCHEMBL1784311
    • 6-phenylfuro[2,3-d]pyrimidine-4-amine
    • KLUPXPVKDBPOMJ-UHFFFAOYSA-N
    • 18031-97-5
    • F0918-2040
    • 6-phenylfuro[2,3-d]pyrimidin-4-ylamine
    • 4-amino-6-phenylfuro-[2,3-d]pyrimidine
    • DTXSID40351301
    • 6-Phenylfuro2,3-dpyrimidin-4-amine
    • Inchi: 1S/C12H9N3O/c13-11-9-6-10(8-4-2-1-3-5-8)16-12(9)15-7-14-11/h1-7H,(H2,13,14,15)
    • InChI Key: KLUPXPVKDBPOMJ-UHFFFAOYSA-N
    • SMILES: O1C2C(=C(N)N=CN=2)C=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 211.07467
  • Monoisotopic Mass: 211.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 64.9Ų

Experimental Properties

  • PSA: 64.94

6-Phenylfuro2,3-dpyrimidin-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P228725-250mg
6-Phenylfuro[2,3-d]pyrimidin-4-amine
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$ 275.00 2022-06-03
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Additional information on 6-Phenylfuro2,3-dpyrimidin-4-amine

Comprehensive Overview of 6-Phenylfuro[2,3-d]pyrimidin-4-amine (CAS No. 18031-97-5): Properties, Applications, and Research Insights

6-Phenylfuro[2,3-d]pyrimidin-4-amine (CAS No. 18031-97-5) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and materials science research due to its unique structural framework. The compound belongs to the furopyrimidine family, characterized by a fused furan and pyrimidine ring system substituted with a phenyl group at the 6-position and an amine at the 4-position. This molecular architecture imparts distinctive chemical and biological properties, making it a valuable scaffold for drug discovery and functional material design.

Recent studies highlight the growing interest in 6-Phenylfuro[2,3-d]pyrimidin-4-amine as a kinase inhibitor precursor, particularly in oncology research. Kinases play a pivotal role in cell signaling pathways, and their dysregulation is often linked to cancer progression. Researchers are exploring modifications of this core structure to develop selective inhibitors targeting aberrant kinase activity. The compound's structure-activity relationship (SAR) is a focal point for optimizing potency and reducing off-target effects, aligning with the demand for precision therapeutics.

Beyond oncology, CAS No. 18031-97-5 is investigated for its potential in neurodegenerative disease interventions. The furan and pyrimidine moieties exhibit affinity for enzymes like glycogen synthase kinase-3β (GSK-3β), which is implicated in Alzheimer's pathology. This aligns with trending searches for "neuroprotective small molecules" and "GSK-3β inhibitors," reflecting broader public interest in neurodegenerative therapies. Computational modeling and high-throughput screening (HTS) are frequently employed to evaluate its binding modes, a topic frequently queried in AI-driven drug discovery platforms.

From a synthetic chemistry perspective, 6-Phenylfuro[2,3-d]pyrimidin-4-amine serves as a versatile intermediate. Its amine functionality allows for derivatization via amide coupling or reductive alkylation, while the phenyl group can undergo electrophilic substitutions. Such flexibility caters to the demand for "customizable heterocycles" in medicinal chemistry forums. Green synthesis methods for this compound are also gaining traction, addressing queries about "sustainable heterocyclic synthesis" and "solvent-free reactions."

In materials science, the π-conjugated system of furopyrimidines like CAS 18031-97-5 enables applications in organic electronics. Researchers are examining its photophysical properties for use in OLEDs or sensors, coinciding with rising searches for "small-molecule emitters" and "flexible electronics materials." The compound's thermal stability and tunable luminescence are key parameters under investigation.

Analytical characterization of 6-Phenylfuro[2,3-d]pyrimidin-4-amine typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy—techniques frequently referenced in "compound validation protocols." Stability studies under varying pH and temperature conditions are also critical, as evidenced by search trends around "API degradation pathways."

Regulatory and safety profiles of CAS 18031-97-5 remain compliant with global chemical inventories (e.g., TSCA, REACH). While not classified as hazardous, standard laboratory precautions for handling fine chemicals apply. This addresses common queries about "chemical safety data sheets" and "non-toxic research compounds."

In summary, 6-Phenylfuro[2,3-d]pyrimidin-4-amine exemplifies the convergence of medicinal chemistry and advanced materials science. Its multifaceted applications—from targeted therapies to optoelectronic devices—resonate with contemporary research priorities, making it a compound of enduring relevance in interdisciplinary innovation.

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